(1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
描述
The compound “(1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” (CAS: 2098122-06-4) is a heterocyclic molecule featuring a piperidine core substituted with a 2-fluoroethyl group, a triazole ring linked via a methylene bridge, and a terminal hydroxymethyl group. Its molecular formula is C₁₂H₁₈FN₅O, with a molecular weight of 267.30 g/mol. Safety guidelines for handling emphasize avoiding ignition sources and proper labeling .
属性
IUPAC Name |
[1-[[1-(2-fluoroethyl)piperidin-3-yl]methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN4O/c12-3-5-15-4-1-2-10(6-15)7-16-8-11(9-17)13-14-16/h8,10,17H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQELXTXZUDTTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCF)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
The compound (1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, with a CAS number of 2098076-19-6, is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 242.29 g/mol. The structure features a piperidine ring substituted with a fluoroethyl group and a triazole moiety, which is known for its diverse pharmacological activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various triazole compounds against Gram-positive and Gram-negative bacteria. The derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus . Specifically, compounds similar to this compound have shown promising results against resistant strains .
Antifungal Activity
The compound has also been evaluated for its antifungal activity against Candida auris, a pathogen known for its resistance to multiple antifungal agents. In vitro studies revealed that derivatives containing the triazole moiety induced apoptotic cell death in C. auris isolates, with MIC values ranging from 0.24 to 0.97 µg/mL . These findings suggest that the compound could be a candidate for treating infections caused by resistant fungal strains.
The mechanisms underlying the biological activities of triazole derivatives often involve interference with cell membrane integrity and disruption of essential cellular processes. For instance, studies have shown that certain triazoles can induce cell cycle arrest and apoptosis in cancer cell lines . The presence of the piperidine ring in this compound may enhance its ability to penetrate cellular membranes and exert these effects.
Synthesis and Evaluation
In one study, researchers synthesized various piperidine-based triazole derivatives and evaluated their cytotoxicity against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines . The results indicated that these compounds exhibited significant cytotoxic effects, suggesting potential applications in cancer therapy.
Comparative Analysis
A comparative analysis of different triazole derivatives showed that those containing piperidine structures consistently displayed enhanced antimicrobial and anticancer activities compared to their non-piperidine counterparts . This highlights the importance of structural modifications in optimizing the biological activity of triazoles.
科学研究应用
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the triazole and piperidine moieties suggests potential interactions with enzymes and receptors involved in various physiological processes.
Neuropharmacological Effects
Piperidine derivatives are known for their neuropharmacological effects. Studies indicate that compounds in this class can modulate neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant-like effects in animal models. The fluoroethyl group may enhance lipophilicity, improving the compound's ability to cross the blood-brain barrier and exert central nervous system effects.
Development of PET Tracers
Recent research has explored the synthesis of new positron emission tomography (PET) tracers incorporating the piperidine structure. For instance, a study developed several PET tracers for imaging growth hormone secretagogue receptor 1a (GHS-R1a), utilizing derivatives of the fluoroethyl-piperidine structure . This application highlights the compound's utility in neuroimaging and understanding receptor dynamics.
Anticancer Research
The triazole moiety is known for its role in anticancer activity. Compounds containing triazole rings have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The specific interactions of (1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol with cancer-related targets may provide insights into its potential as an anticancer agent.
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a class of triazole-piperidine derivatives with hydroxymethyl substituents. Below is a comparative analysis with structurally related analogs:
Key Observations
Triazole-hydroxymethyl groups are conserved across analogs, suggesting a role in hydrogen bonding or metal chelation (e.g., in kinase or viral protein inhibition) .
Biological Activity: AB668 demonstrates potent CK2 kinase inhibition (IC₅₀ = 12 nM), attributed to its sulfonamide-indole-triazole scaffold . The target compound lacks these groups but shares the triazole-piperidine core, hinting at modifiable pharmacophores.
Synthetic Accessibility :
- The triazole ring is likely synthesized via click chemistry (azide-alkyne cycloaddition), a robust method for generating diverse libraries .
- Fluorinated side chains (e.g., 2-fluoroethyl) are introduced via alkylation or nucleophilic substitution, as seen in piperidine modifications .
Research Findings and Implications
- Antiviral Potential: The structural resemblance to SARS-CoV-2 NSP3 inhibitors () suggests the compound could target viral macrodomains, though direct evidence is lacking.
- Kinase Inhibition : Analogous triazole-piperidine derivatives (e.g., AB668) show kinase inhibition, indicating possible repurposing for oncology .
- Metabolic Stability: Fluorination at the ethyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
准备方法
General Synthetic Strategy
The preparation generally follows these key steps:
- Synthesis of the fluorinated piperidine intermediate : Introduction of the 2-fluoroethyl group onto the piperidine nitrogen.
- Formation of the 1,2,3-triazole ring : Via Huisgen 1,3-dipolar cycloaddition ("click reaction") between an azide and an alkyne.
- Attachment of the methanol group to the triazole : Functionalization at the 4-position of the triazole ring to introduce the hydroxymethyl substituent.
Preparation of the 2-Fluoroethyl Piperidine Intermediate
The fluorinated piperidine fragment is typically prepared by N-alkylation of a piperidine derivative with 2-fluoroethyl bromide. This step involves:
- Protecting groups on the piperidine nitrogen if necessary.
- Alkylation using 2-fluoroethyl bromide under basic conditions (e.g., potassium carbonate) in an appropriate solvent such as acetonitrile.
- Deprotection if protective groups were used.
For example, in related syntheses, the piperidine derivative was prepared by alkylation of an N-protected intermediate with 1-bromo-2-fluoroethane, followed by deprotection with trifluoroacetic acid to yield the 2-fluoroethyl-piperidine moiety.
Construction of the 1,2,3-Triazole Ring
The triazole ring is formed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective "click" reaction:
- An azide-functionalized piperidine intermediate reacts with an alkyne-bearing hydroxymethyl group or vice versa.
- The reaction proceeds under mild conditions, typically in the presence of Cu(I) catalysts such as CuSO4 with sodium ascorbate as a reducing agent.
- The 4-substituted 1,2,3-triazole is selectively formed.
This approach allows the direct installation of the triazole ring with the desired substitution pattern, including the methanol substituent at the 4-position.
Introduction of the Hydroxymethyl Group on the Triazole
The hydroxymethyl group at the 4-position of the triazole ring can be introduced by:
- Using an alkyne bearing a protected hydroxymethyl group during the click reaction, followed by deprotection.
- Alternatively, post-cycloaddition functionalization can be performed by selective oxidation or substitution reactions to install the methanol group.
Fluorination Techniques
The incorporation of the fluorine atom on the ethyl chain is crucial and is typically achieved by:
- Alkylation with 2-fluoroethyl bromide or tosylate.
- Use of nucleophilic fluorination reagents such as diethylaminosulfur trifluoride (DAST) for direct fluorination of hydroxyl precursors.
- Fluorination under Balz-Schiemann conditions for aromatic fluorides (though less relevant for aliphatic fluorides).
In the context of fluorine-containing PDE10A inhibitors, similar fluorination strategies have been employed to introduce fluoroethyl groups on nitrogen atoms of heterocycles.
Representative Synthesis Scheme Overview
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | N-alkylation | Piperidine derivative + 2-fluoroethyl bromide, K2CO3, acetonitrile | Formation of 1-(2-fluoroethyl)piperidine intermediate |
| 2 | Azide introduction | Substitution with NaN3 or azide transfer reagent | Azide-functionalized intermediate |
| 3 | CuAAC ("Click" cycloaddition) | CuSO4, sodium ascorbate, alkyne bearing hydroxymethyl | Formation of 1,2,3-triazole ring with hydroxymethyl substituent |
| 4 | Deprotection or functionalization | Acidic/basic conditions as needed | Final compound with free hydroxymethyl group |
Detailed Research Findings and Data
- The piperidine intermediate bearing the 2-fluoroethyl group was synthesized by alkylation of an N-protected piperidine precursor with 1-bromo-2-fluoroethane, followed by deprotection with trifluoroacetic acid.
- The triazole ring formation via CuAAC is well-established and yields regioselective 1,4-disubstituted triazoles efficiently under mild conditions.
- Fluorination methods such as nucleophilic substitution with 2-fluoroethyl bromide provide high yields and selectivity for fluorine incorporation on nitrogen atoms in heterocycles.
- The overall synthetic route allows for modular assembly, enabling variation of substituents on the piperidine or triazole rings for structure-activity relationship (SAR) studies.
Summary Table of Key Preparation Steps
常见问题
Basic Research Questions
Q. What synthetic strategies are optimal for introducing the 2-fluoroethyl-piperidine moiety into triazole-based scaffolds?
- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole formation. For fluorinated piperidine intermediates, nucleophilic substitution (e.g., reacting piperidin-3-ylmethanol with 2-fluoroethyl halides) under basic conditions (e.g., K₂CO₃ in DMF) ensures efficient alkylation . Post-functionalization via Appel or Mitsunobu reactions can introduce bromine or phosphonate groups for downstream modifications .
- Key Considerations : Monitor reaction progress via TLC or LC-MS due to potential side reactions (e.g., over-alkylation). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended.
Q. How can NMR spectroscopy distinguish stereochemical and electronic effects in this compound?
- Methodology : Use - and -NMR to resolve substituent effects. The 2-fluoroethyl group shows characteristic splitting patterns (e.g., -NMR: δ ~4.5–4.7 ppm for CH₂F; -NMR: δ ~-215 to -220 ppm) . The triazole proton (C4-H) typically resonates at δ ~7.5–8.0 ppm, while the piperidine methylene protons exhibit coupling with adjacent fluorinated carbons .
- Validation : Compare spectra with analogous compounds (e.g., non-fluorinated piperidine derivatives) to confirm structural integrity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) due to the triazole’s metal-binding affinity. Use fluorescence polarization or SPR to assess binding kinetics. For antimicrobial screening, employ MIC assays against Gram-positive/negative bacteria .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only controls to rule out nonspecific effects .
Advanced Research Questions
Q. How do computational models (DFT, MD) predict the compound’s binding mode to enzymatic targets?
- Methodology : Perform density functional theory (DFT) calculations to optimize geometry and evaluate electrostatic potential surfaces. Molecular docking (e.g., AutoDock Vina) identifies plausible binding poses in enzyme active sites (e.g., CYP450 or kinases). Molecular dynamics (MD) simulations (≥100 ns) assess stability of ligand-protein complexes .
- Validation : Compare predicted binding energies with experimental IC₅₀ values. Discrepancies may arise from solvent effects or protein flexibility .
Q. How can X-ray crystallography resolve contradictory SAR data in fluorinated analogs?
- Methodology : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). Resolve structures at 295 K with Mo-Kα radiation (λ = 0.71073 Å). Analyze hydrogen bonding (e.g., methanol-OH with triazole N) and fluorine’s role in stabilizing hydrophobic pockets .
- Case Study : A study on a piperidinyl-diphenylmethanol analog revealed that fluorinated substituents enhance π-stacking with aromatic residues (e.g., Phe in CYP51), explaining improved antifungal activity .
Q. What strategies mitigate metabolic instability caused by the methanol group?
- Methodology : (1) Replace -CH₂OH with bioisosteres (e.g., tetrazole or sulfonamide). (2) Use prodrug approaches (e.g., esterification with acetyl or pivaloyl groups) to enhance plasma stability. Validate via LC-MS/MS metabolic stability assays in liver microsomes .
- Data Interpretation : Contradictory stability profiles across species (e.g., human vs. rat microsomes) may arise from cytochrome P450 isoform differences .
Methodological Challenges & Solutions
Q. How to address low yields in triazole-piperidine coupling reactions?
- Root Cause : Steric hindrance from the 2-fluoroethyl group or competing side reactions (e.g., proto-defluorination).
- Optimization : (1) Use bulky bases (e.g., DBU) to suppress elimination. (2) Switch to microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics .
Q. Why do biological assays show conflicting results between fluorinated and non-fluorinated analogs?
- Analysis : Fluorine’s electronegativity may alter target binding (e.g., hydrogen bond vs. hydrophobic interactions). Perform thermodynamic profiling (ITC) to compare binding entropy/enthalpy .
- Case Study : A fluorinated analog of [1-(2,4-difluorophenyl)pyrazole] showed 10-fold higher antifungal activity due to enhanced membrane permeability, validated via logP measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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